2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c17-12-3-1-11(2-4-12)9-21-14(23)16(19-15(21)24)5-7-20(8-6-16)10-13(18)22/h1-4H,5-10H2,(H2,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXLXFMZABTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide belongs to a class of molecules known for their diverse biological activities, particularly in pharmacology. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Antipsychotic Properties : Research indicates that compounds similar to this triazaspiro structure exhibit antipsychotic effects. For instance, derivatives have shown efficacy in behavioral pharmacological tests predictive of antipsychotic activity while minimizing neurological side effects such as catalepsy in animal models .
- Mitochondrial Function Modulation : Compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold have been investigated for their ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP). This inhibition is crucial in reducing myocardial cell death during reperfusion injury in myocardial infarction models .
- Histone Deacetylase Inhibition : Some derivatives have been noted for their ability to inhibit class II histone deacetylases (HDACs), which are considered potential targets for treating neurodegenerative diseases like Alzheimer's disease. This inhibition promotes neurite outgrowth and protects neuronal cells from oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure. Studies suggest that modifications on the 1-phenyl moiety significantly affect behavioral activity while substitutions on the N-3 nitrogen atom are generally tolerated .
Case Studies
- Antipsychotic Efficacy : A study demonstrated that certain triazaspiro compounds could effectively suppress high baseline self-stimulation in rats, indicating potential antipsychotic properties without significant side effects at therapeutic doses .
- Cardiac Function Improvement : In a myocardial infarction model, specific compounds derived from the triazaspiro scaffold showed a decrease in apoptotic rates and overall improvement in cardiac function when administered during reperfusion .
Data Table
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Antipsychotic Activity | Effective in reducing catalepsy with minimal side effects |
| mPTP Inhibition | Yes - beneficial effects in myocardial infarction models |
| HDAC Inhibition | Active against class II HDACs |
| SAR Insights | Sensitive to substitutions on phenyl moiety |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
